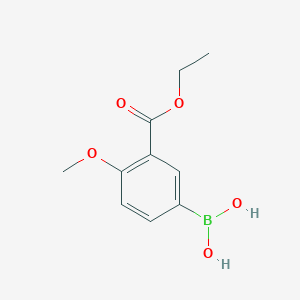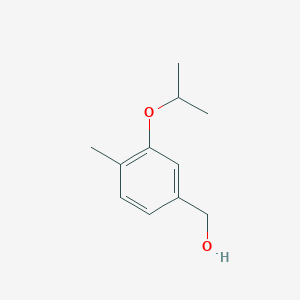![molecular formula C13H24N2O3 B14017501 tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxyethyl group, and a diazabicyclo octane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[32One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . These systems provide better control over reaction conditions and improve the overall yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and high throughput. The use of such systems can also reduce waste and energy consumption, making the process more environmentally friendly .
化学反応の分析
Types of Reactions
tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the diazabicyclo octane core.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution of the tert-butyl group can introduce new functional groups, leading to a variety of derivatives .
科学的研究の応用
Chemistry
In chemistry, tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid and well-defined structure. It can also serve as a model compound for studying the effects of steric hindrance on biological activity .
Medicine
In medicine, tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[32Its unique structure can be modified to enhance its binding affinity and selectivity for specific biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis .
作用機序
The mechanism of action of tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. The hydroxyethyl group can form hydrogen bonds with target molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s overall activity .
類似化合物との比較
Similar Compounds
- tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- This compound derivatives
- Other diazabicyclo octane compounds with different substituents
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl group, a hydroxyethyl group, and a diazabicyclo octane core. This combination provides a balance of steric hindrance, hydrogen bonding capability, and rigidity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H24N2O3 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-8(16)11-10-6-5-9(7-14-11)15(10)12(17)18-13(2,3)4/h8-11,14,16H,5-7H2,1-4H3/t8-,9-,10+,11-/m1/s1 |
InChIキー |
VFHJBNDFVGIHCI-CHWFTXMASA-N |
異性体SMILES |
C[C@H]([C@@H]1[C@@H]2CC[C@@H](N2C(=O)OC(C)(C)C)CN1)O |
正規SMILES |
CC(C1C2CCC(N2C(=O)OC(C)(C)C)CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)

![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)






![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)



